3,5-Diprenyl-4-hydroxyacetophenone, also known as DHAP, is a prenylated phenolic compound that has garnered attention for its potential therapeutic properties. Isolated from the plant Ageratina pazcuarensis, this compound exhibits significant biological activities, particularly in the context of inflammation and oxidative stress. The molecular formula of DHAP is C17H18O3, and its structure features a hydroxyacetophenone core with two prenyl groups at the 3 and 5 positions.
These reactions make DHAP a versatile compound for synthetic chemistry and medicinal applications.
3,5-Diprenyl-4-hydroxyacetophenone exhibits notable anti-inflammatory and antioxidant activities. Studies have shown that DHAP significantly inhibits the production of pro-inflammatory cytokines such as nitric oxide, interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in macrophages while enhancing interleukin-10 levels . Additionally, it demonstrates a scavenging effect on free radicals, with an IC50 value of approximately 26.00 µg/mL . This suggests potential applications in treating inflammatory diseases and conditions associated with oxidative stress.
The synthesis of 3,5-diprenyl-4-hydroxyacetophenone can be achieved through several methods:
These methods highlight both natural extraction and synthetic approaches to obtaining DHAP.
3,5-Diprenyl-4-hydroxyacetophenone has potential applications in various fields:
Research on interaction studies involving 3,5-diprenyl-4-hydroxyacetophenone indicates that it may interact with various biological pathways:
These interactions underscore its therapeutic potential in managing inflammation and oxidative damage.
Several compounds share structural similarities with 3,5-diprenyl-4-hydroxyacetophenone. Here are some notable examples:
While these compounds share certain structural elements with DHAP, their unique substitutions and functional groups lead to distinct biological activities and applications.
3,5-Diprenyl-4-hydroxyacetophenone represents a prenylated acetophenone compound that has been isolated from several plant species, with the most comprehensive documentation occurring within the Asteraceae family [1]. The compound was first isolated from Senecio gallicus, establishing its natural occurrence in plant systems [1]. Subsequent investigations have revealed its presence in multiple species of the Ageratina genus, particularly Ageratina pazcuarensis and Ageratina pichinchensis, both endemic to Mexican highland ecosystems [1] [6] [8].
The ecological distribution of 3,5-Diprenyl-4-hydroxyacetophenone-producing species demonstrates a pronounced preference for montane environments, with documented occurrences primarily concentrated in the Trans-Mexican Volcanic Belt [33]. Ageratina pazcuarensis, from which the compound has been isolated with a yield of 0.036%, inhabits pine-oak forest ecosystems in the municipality of Huitzilac, Morelos state, Mexico [1]. This species demonstrates remarkable ecological specificity, being found exclusively in areas near the Tepozteco National Park at elevations ranging from 1800 to 2200 meters [1].
The geographical distribution of Ageratina species extends throughout the highlands of central and southwestern Mexico, encompassing the states of Michoacán, Estado de México, Ciudad de México, Tlaxcala, Puebla, Veracruz, Guerrero, Oaxaca, and Chiapas [33]. These regions are characterized by temperate humid climates and diverse forest ecosystems that support the complex secondary metabolite biosynthesis observed in these taxa [18] [21].
| Table 1: Plant Sources and Isolation Data for 3,5-Diprenyl-4-hydroxyacetophenone | ||||||
|---|---|---|---|---|---|---|
| Species | Plant Part | Extraction Method | Yield (%) | Geographic Location | Voucher Number | Reference |
| Ageratina pazcuarensis | Aerial parts (stems and leaves) | Dichloromethane extraction | 0.036 | Huitzilac, Morelos, Mexico | HUMO30367 | Rojas-Jiménez et al. 2022 [1] |
| Ageratina pichinchensis | Leaves | Column chromatography isolation | Not reported | Mexico | Not reported | Sánchez-Mendoza et al. 2013 [6] |
| Ageratina grandifolia | Aerial parts | Not specified | Not reported | Mexico | Not reported | TargetMol database [24] |
| Senecio gallicus | Whole plant (first isolation) | First isolation (method not specified) | Not reported | Europe | Not reported | First isolation report [1] |
The Ageratina genus represents the largest genus within Mexican Asteraceae, comprising 167 species that demonstrate remarkable phytochemical diversity [30] [33]. Within this genus, secondary metabolite production is characterized by the predominant occurrence of benzochromenes, benzofurans, prenylated acetophenones, and terpenoid compounds [30]. The phytochemical profile of Ageratina species reveals a sophisticated biosynthetic capacity for producing prenylated phenolic compounds, with 3,5-Diprenyl-4-hydroxyacetophenone representing one of the most structurally complex acetophenone derivatives identified within this taxonomic group [30].
Ageratina pichinchensis demonstrates particularly notable phytochemical complexity, with documented production of encecalin, encecalinol, O-methylencecalinol, and 3,5-diprenyl-4-hydroxyacetophenone [4] [30]. The co-occurrence of these prenylated compounds suggests coordinated biosynthetic pathways that facilitate the modification of acetophenone precursors through specific prenyltransferase activities [4]. Chemical analysis of Ageratina pazcuarensis aerial parts has revealed the presence of multiple secondary metabolites, with 3,5-diprenyl-4-hydroxyacetophenone being isolated as white crystals with a melting point of 88.5-89.6°C [1].
The phytochemical diversity within Ageratina species extends beyond prenylated acetophenones to include glycosylated flavonoids such as chlorogenic acid, 7-O-(β-D-glucopyranosyl)-gossypetin, and 7-O-(β-D-glucopyranosyl)-galactin [30]. This chemical complexity reflects the genus's evolutionary adaptation to diverse ecological niches and suggests sophisticated enzymatic machinery capable of catalyzing multiple prenylation and glycosylation reactions [30].
| Table 2: Ecological Distribution and Habitat Characteristics of Ageratina Genus | ||||
|---|---|---|---|---|
| Region | Altitude Range (m) | Climate Type | Associated Species | Conservation Status |
| Mexico (Trans-Mexican Volcanic Belt) | 2000-3500 | Temperate humid | Ageratina rivalis, A. grandifolia | Endemic to region |
| Central Mexico highlands | 2500-4000 | Cool temperate | A. adenophora | Stable populations |
| Southwestern Mexico | 1500-3000 | Subtropical highland | Endemic Ageratina species | Some species threatened |
| Guatemala and Honduras | 1000-2500 | Tropical highland | Various Ageratina species | Variable by species |
| Morelos state (near Tepozteco National Park) | 1800-2200 | Temperate | A. pazcuarensis | Endemic, limited range |
| Pine-oak forests | 2000-3000 | Cool humid | Mixed forest species | Habitat dependent |
| Humid mountain forests | 1500-2800 | Humid temperate | Diverse mountain flora | Generally stable |
| Conifer forests | 2200-3500 | Cool dry | Coniferous trees | Altitude sensitive |
The tissue-specific distribution of 3,5-diprenyl-4-hydroxyacetophenone within source organisms demonstrates preferential accumulation in aerial tissues, particularly stems and leaves [1] [4]. Isolation studies of Ageratina pazcuarensis have consistently documented the highest concentrations of this compound in aerial parts, including both photosynthetic and non-photosynthetic tissues [1]. The compound has been successfully extracted from dried aerial plant material through dichloromethane extraction followed by chromatographic separation, indicating its localization in lipophilic cellular compartments [1].
Secondary metabolite localization patterns in related plant systems suggest that prenylated acetophenones typically accumulate in specialized storage tissues, including epidermal cells, parenchymatous sheaths surrounding vascular bundles, and specialized phenol-storing cells known as epiblasts [36]. These cellular localizations facilitate the protective and defensive functions associated with prenylated phenolic compounds [34]. The preferential accumulation of 3,5-diprenyl-4-hydroxyacetophenone in aerial tissues likely reflects its role in plant defense mechanisms against herbivory and pathogen attack [34].
Tissue culture studies of Ageratina pichinchensis have demonstrated that secondary metabolite production, including compounds structurally related to 3,5-diprenyl-4-hydroxyacetophenone, occurs preferentially in meristematic zones and callus tissue with high metabolic activity [7]. These findings suggest that biosynthetic capacity for prenylated acetophenones is associated with actively dividing tissues that maintain elevated levels of enzymatic activity necessary for complex secondary metabolite biosynthesis [7].
The biosynthesis of 3,5-diprenyl-4-hydroxyacetophenone involves prenyltransferase-mediated modification of acetophenone precursors through the incorporation of dimethylallyl diphosphate-derived prenyl groups [20]. Prenyltransferases represent a specialized class of enzymes belonging to the UbiA superfamily, characterized by nine transmembrane alpha helices that facilitate the transfer of prenyl residues to phenolic substrates [16]. These enzymes demonstrate remarkable substrate specificity and regiospecificity, enabling the precise positioning of prenyl groups at specific carbon positions on the aromatic ring system [16].
The prenylation mechanism involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon of dimethylallyl diphosphate, resulting in the formation of a C-O-C prenyl linkage [19]. Subsequent rearrangement reactions may occur to generate C-C prenyl bonds, as observed in the formation of 3,5-diprenyl-4-hydroxyacetophenone where prenyl groups are directly attached to carbon atoms 3 and 5 of the acetophenone ring [20]. The catalytic mechanism requires the presence of divalent metal ions, typically magnesium or zinc, which coordinate the diphosphate leaving group and facilitate the SN1-like displacement reaction [19].
Plant prenyltransferases involved in acetophenone modification demonstrate high specificity for both substrate recognition and prenylation site selection [16]. The regiospecificity of these enzymes is determined by specific amino acid residues within transmembrane domains, particularly domain 2, which governs the spatial orientation of substrates within the active site [16]. Site-directed mutagenesis studies have identified critical amino acid positions that control the preference for C6 versus C8 prenylation in related coumarin substrates, suggesting similar mechanisms may govern acetophenone prenylation patterns [16].
The biosynthetic formation of 3,5-diprenyl-4-hydroxyacetophenone originates from precursors derived through the shikimate pathway, which provides the aromatic amino acid phenylalanine as the starting material for acetophenone biosynthesis [12] [25]. The shikimate pathway represents a seven-step metabolic sequence that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the common precursor for aromatic amino acid biosynthesis [12]. This pathway is essential for the production of phenylalanine, tyrosine, and tryptophan, which serve as precursors for diverse secondary metabolite classes including acetophenones [12].
The conversion of shikimate pathway products to acetophenone precursors involves the deamination of phenylalanine by phenylalanine ammonia lyase to produce cinnamic acid, followed by hydroxylation and subsequent modifications to generate 4-hydroxyacetophenone [25]. This intermediate serves as the substrate for prenyltransferase-mediated modifications that result in the formation of 3,5-diprenyl-4-hydroxyacetophenone [25]. The biosynthetic pathway demonstrates the integration of primary metabolic pathways with specialized secondary metabolite production systems [25].
Type III polyketide synthases may also contribute to acetophenone backbone formation through the condensation of acetyl-CoA with malonyl-CoA extender units [25]. These enzymes catalyze iteratively acting condensing activities that generate polyketide scaffolds, which can undergo cyclization and modification reactions to produce acetophenone derivatives [25]. The diversity of acetophenone structures observed in nature reflects the combinatorial action of polyketide synthases, prenyltransferases, and other tailoring enzymes that collectively generate structural complexity from simple precursor molecules [25].
| Table 3: Spectroscopic Characterization Data for 3,5-Diprenyl-4-hydroxyacetophenone | |||
|---|---|---|---|
| Analysis Type | Chemical Shift/Value | Assignment | Multiplicity/Intensity |
| ¹H NMR (600 MHz, CDCl₃) | 7.63 ppm | H2, H6 (aromatic protons) | Doublet |
| ¹H NMR (600 MHz, CDCl₃) | 5.94 ppm | OH (phenolic hydroxyl) | Singlet |
| ¹H NMR (600 MHz, CDCl₃) | 5.31 ppm | H2′ (allylic proton) | Triplet |
| ¹H NMR (600 MHz, CDCl₃) | 3.37 ppm | H1′ (methylene protons) | Doublet |
| ¹H NMR (600 MHz, CDCl₃) | 2.53 ppm | CH₃-CO (acetyl group) | Singlet |
| ¹³C NMR (151 MHz, CDCl₃) | 197.34 ppm | CO (carbonyl carbon) | Strong |
| ¹³C NMR (151 MHz, CDCl₃) | 157.41 ppm | C4 (phenolic carbon) | Medium |
| ¹³C NMR (151 MHz, CDCl₃) | 135.16 ppm | C3′ (prenyl carbon) | Medium |
| FT-IR | 3382.41 cm⁻¹ | OH stretch | Broad |
| FT-IR | 1746.93 cm⁻¹ | C=O stretch | Strong |
| FT-IR | 1643.93 cm⁻¹ | C=C stretch | Medium |
| GC-MS | Rt = 7.8 min | Retention time, m/z 272.18 | Molecular ion peak |
| UV-Vis | 227.43 nm, 282.37 nm | λmax values | Absorption maxima |
Zinc chloride activates prenol or prenyl bromide toward carbocationic attack at the 3- and 5-positions of the phenolic ring. Typical conditions employ 2 equiv of ZnCl₂ under nitrogen to minimize oxidative side-products [1] [2].
| Entry | Substrate | Alkylating agent | Solvent | Temp (°C) | ZnCl₂ (equiv) | Time | Diprenylated yield (%) | Mono/di ratio |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Hydroxyacetophenone | Prenol | 1,4-Dioxane | 90 | 1 | 16 h | 6.3 [1] | 1 : 0.4 |
| 2 | 4-Hydroxyacetophenone | Prenol | Ethyl acetate | 40 | 2 | 4 h | 38 a [2] | 1 : 0.8 |
| 3 | 4-Hydroxyacetophenone | Prenyl bromide | CH₂Cl₂ | 25 | 0.5 | 6 h | 21 b [3] | 1 : 1 |
a Yield recalculated vs. reacted starting material (73%) [2].
b C-/O-prenyl mixture; ZnCl₂ improved ortho selectivity from <25% to 65% [3].
Key findings
Solvating ability toward Zn²⁺ controls ionic pairing with the phenoxide. Table 1 shows that replacing dichloromethane with ethyl acetate raises diprenylation by >15 percentage points while reducing reaction time by half [2]. Polar aprotic but coordinating solvents (acetone, DMF) favour O-prenylation and are disfavoured [4].
Formation of bis-prenyl ethers followed by [5] [5]-sigmatropic shift furnishes the C-prenylated core under thermal or microwave conditions.
| Prenyl source | Rearrangement medium | Temp (°C) | Product distribution | Yield (%) |
|---|---|---|---|---|
| Bis-prenyl ether of resacetophenone | Neat DMA | 210 | 3-/5-prenyl isomers | 40 [6] |
| Mono-prenyl ether of 4-hydroxyacetophenone | EtOH–H₂O (sealed) | 140 | Exclusive C-shift, no deprenylation | 78 [7] |
Water-accelerated rearrangement suppresses abnormal [8] [9]-shifts, offering a high-yield, protecting-group-free route for sensitive hydroxylated substrates [7].
Diprenylation can be installed before acetyl introduction via ortho-directed acylation:
| Catalyst system | Acyl donor | Conditions | o/p-Ratio | Yield (%) |
|---|---|---|---|---|
| ZnCl₂@Al₂O₃ (microwave) | Acetic acid | 120 °C, solvent-free | 9 : 1 | 82 [10] |
| ZnCl₂ (freshly fused) | Acetic anhydride | 150 °C, 1 h | 4 : 1 | 70 [11] |
The heterogeneous ZnCl₂@Al₂O₃ avoids over-acylation and enables facile recovery of the Lewis acid [10].
Systematic variation of ZnCl₂ equivalents in ethyl acetate shows a bell-shaped dependence:
| ZnCl₂ (equiv) | Diprenyl yield (%) | Observations |
|---|---|---|
| 0.5 | 15 | Incomplete activation [2] |
| 1.0 | 38 | Optimum balance of cation generation and acidity [2] |
| 2.0 | 34 | Competitive oligomerisation of prenol lowers selectivity [2] |
For Claisen routes, Eu(fod)₃ loadings of 0.1 equiv accelerate rearrangement without promoting side-chain loss; higher loadings afford no benefit [7].
In ZnCl₂-mediated substitution, conversion plateaus after 4 h at 40 °C; raising to 80 °C boosts rate eight-fold but doubles O-prenyl side products [2]. Microwave pulses (600 W, 2 min) accomplish full ortho acylation during Friedel–Crafts steps with 88% yield versus 33% after 24 h under reflux [12]. Claisen rearrangements exhibit Arrhenius behaviour; sealed-tube runs at 140 °C cut reaction time from 12 h to 45 min with identical selectivity [6].